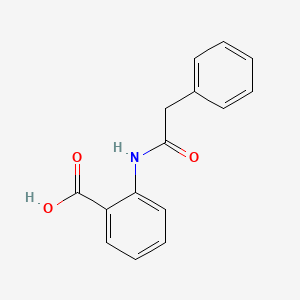

2-(2-phenylacetamido)benzoic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-phenylacetyl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c17-14(10-11-6-2-1-3-7-11)16-13-9-5-4-8-12(13)15(18)19/h1-9H,10H2,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLWHMIHDEXBKCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354202 | |

| Record name | 2-[(phenylacetyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28565-98-2 | |

| Record name | 2-[(phenylacetyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-phenylacetamido)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 2 Phenylacetamido Benzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including connectivity and spatial relationships between atoms.

One-dimensional NMR techniques provide fundamental structural information by plotting signal intensity against chemical shift for a single type of nucleus.

¹H-NMR Spectroscopy: Proton NMR is used to identify the number and type of hydrogen atoms in a molecule. For 2-(2-phenylacetamido)benzoic acid, the spectrum would display distinct signals for the aromatic protons on both the benzoic acid and phenyl rings, a singlet for the methylene (B1212753) (-CH₂-) protons, and signals for the amide (-NH-) and carboxylic acid (-COOH) protons. The chemical shifts, integration values, and coupling patterns are key to assigning each proton to its position in the structure.

¹³C-NMR Spectroscopy: Carbon-13 NMR provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal. The spectrum would show resonances for the carbonyl carbons (one amide, one carboxylic acid), the aromatic carbons, and the aliphatic methylene carbon. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups. uvic.ca

¹⁵N-NMR Spectroscopy: Nitrogen-15 NMR is a powerful, albeit less common, technique for probing the electronic environment of nitrogen atoms. rsc.org For this compound, the ¹⁵N spectrum would show a single resonance corresponding to the secondary amide nitrogen. The chemical shift of this nitrogen is highly sensitive to its local environment, including steric hindrance and hydrogen bonding. In a study of Ru(II) complexes with a similar structural motif, coordination of the ligand to the metal resulted in a significant upfield shift for the bound nitrogen atoms, demonstrating the utility of ¹⁵N NMR in determining molecular structure and interactions. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for this compound Moiety Note: The following data is illustrative and based on typical chemical shifts for the functional groups present. Actual values may vary based on solvent and experimental conditions.

| ¹H-NMR | ¹³C-NMR | ||

| Assignment | δ (ppm) | Assignment | δ (ppm) |

| -COOH | 10.0-13.0 (s, 1H) | C=O (acid) | 169-172 |

| -NH- | 8.5-9.5 (s, 1H) | C=O (amide) | 168-171 |

| Aromatic-H (benzoic) | 7.1-8.2 (m, 4H) | Aromatic-C (benzoic) | 115-142 |

| Aromatic-H (phenyl) | 7.2-7.4 (m, 5H) | Aromatic-C (phenyl) | 127-135 |

| -CH₂- | 3.7 (s, 2H) | -CH₂- | 43-46 |

Two-dimensional (2D) NMR experiments provide correlation data between different nuclei, which is crucial for assembling complex molecular structures. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically over two or three bonds. uvic.casdsu.edu In this compound, COSY would reveal correlations between adjacent protons on the aromatic rings, helping to assign their specific positions.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Correlation): These experiments map protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlation). researchgate.netcolumbia.edu This is essential for unambiguously assigning the resonances in the ¹³C spectrum based on the more easily assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most powerful 2D NMR techniques for structural elucidation, as it shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). researchgate.netcolumbia.edu This allows for the connection of different molecular fragments. For instance, correlations would be expected from the methylene (-CH₂-) protons to the amide carbonyl carbon and to carbons of the adjacent phenyl ring. Similarly, the amide proton (-NH-) would show a correlation to the carbonyl carbon, confirming the amide linkage.

Table 2: Expected Key HMBC Correlations for Structural Confirmation

| Proton (¹H) | Correlated Carbon (¹³C) | Inference |

| -NH- | Amide C=O | Confirms amide bond |

| -NH- | Aromatic C of benzoic ring | Confirms attachment to benzoic ring |

| -CH₂- | Amide C=O | Confirms phenylacetyl moiety |

| -CH₂- | Aromatic C of phenyl ring | Confirms attachment to phenyl ring |

Mass Spectrometry (MS) Applications in Molecular Formula Confirmation

Mass spectrometry is a primary analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which is critical for determining the elemental formula of a compound. nih.gov For this compound (C₁₅H₁₃NO₃), the exact mass can be calculated and compared to the experimental value. This high level of accuracy allows for the confident differentiation between compounds with the same nominal mass but different elemental compositions. nih.gov

Table 3: Predicted HRMS Data for this compound (C₁₅H₁₃NO₃) Data predicted based on molecular formula. uni.lu

| Adduct | Formula | Calculated m/z |

| [M+H]⁺ | [C₁₅H₁₄NO₃]⁺ | 256.09682 |

| [M+Na]⁺ | [C₁₅H₁₃NNaO₃]⁺ | 278.07876 |

| [M-H]⁻ | [C₁₅H₁₂NO₃]⁻ | 254.08226 |

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is ideal for analyzing non-volatile compounds in complex mixtures. psu.edu A rapid and sensitive UHPLC-MS/MS method was developed for a similar compound, 2-(2-hydroxypropanamido) benzoic acid, in rat plasma, demonstrating the suitability of this technique for related structures. nih.gov For this compound, a reverse-phase HPLC method, likely using a C18 column with an acetonitrile/water mobile phase, would be employed for separation. nih.govvu.edu.au The mass spectrometer, operating in electrospray ionization (ESI) mode, would then provide mass data for the eluting compound. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, yielding a characteristic fragmentation pattern that enhances structural confirmation and allows for sensitive quantification in complex matrices. massbank.eu

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. nih.gov Due to the low volatility and polar nature of carboxylic acids, direct analysis of this compound by GC-MS is challenging. researchgate.net Derivatization is typically required to convert the carboxylic acid and amide groups into more volatile esters or silyl (B83357) ethers. nih.govresearchgate.net Once derivatized, the compound can be separated by GC based on its boiling point and polarity, and the mass spectrometer provides a mass spectrum based on its electron ionization (EI) fragmentation pattern, which serves as a molecular fingerprint for identification.

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy serves as a powerful, non-destructive tool for identifying functional groups and elucidating the conformational and structural details of molecules. By probing the characteristic vibrations of chemical bonds, techniques like Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy provide a unique molecular fingerprint.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels of its bonds. The resulting spectrum provides detailed information about the functional groups present and their chemical environment. For this compound, the FT-IR spectrum is characterized by distinct absorption bands corresponding to its constituent carboxylic acid, amide, and aromatic ring moieties.

The analysis of benzoic acid and its derivatives reveals key spectral regions. researchgate.net The O-H stretching vibration of the carboxylic acid group typically appears as a very broad band in the range of 3300 to 2500 cm⁻¹, a feature attributed to strong hydrogen bonding interactions. docbrown.info The carbonyl (C=O) stretching vibration of the carboxylic acid is found between 1700 and 1680 cm⁻¹, while the C=O stretch of the amide group (Amide I band) also appears in this region. docbrown.inforesearchgate.net The N-H stretching vibration of the secondary amide is expected around 3300 cm⁻¹. Other significant bands include C-O stretching vibrations of the carboxylic acid group (~1320-1210 cm⁻¹) and various C-H and aromatic ring stretching and bending vibrations. docbrown.info In a study of 2-(toluene-4-sulfonylamino)-benzoic acid, a related compound, characteristic bands were assigned, providing a reference for interpreting the spectrum of similar structures. researchgate.net

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound and Related Structures

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |

|---|---|---|---|

| O-H Stretch | 3300–2500 (broad) | Carboxylic Acid (H-bonded) | docbrown.info |

| N-H Stretch | ~3300 | Amide | mdpi.com |

| C-H Stretch | 3080–3030 | Aromatic | docbrown.info |

| C=O Stretch | 1700–1680 | Carboxylic Acid (Aryl) | docbrown.info |

| C=O Stretch (Amide I) | ~1650 | Amide | researchgate.net |

| N-H Bend (Amide II) | ~1550 | Amide | researchgate.net |

| C-O Stretch | 1320–1210 | Carboxylic Acid | docbrown.info |

| O-H Bend | ~950 | Carboxylic Acid (out-of-plane) | core.ac.uk |

Note: The exact positions of these bands for this compound may vary based on its specific crystalline form and intermolecular interactions.

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of laser light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for studying the skeletal vibrations of aromatic rings. The combination of FT-IR and FT-Raman provides a more complete vibrational assignment. nih.gov

For benzoic acid derivatives, Raman spectra show characteristic bands for the C=O and C=C stretching modes. ias.ac.in The C=O stretching modes in benzoic acid appear as two overlapping bands. ias.ac.in The aromatic C-C ring stretching modes are typically strong in the Raman spectrum, appearing in the 1600-1400 cm⁻¹ region. researchgate.net Studies on similar molecules like 2-bromobenzoic acid have utilized FT-Raman in conjunction with theoretical calculations to achieve a complete vibrational assignment. nih.gov Aromatic C-H stretching vibrations are observed around 3070 cm⁻¹. ias.ac.in

Table 2: Key FT-Raman Bands for Benzoic Acid Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |

|---|---|---|---|

| C-H Stretch | ~3070 | Aromatic | ias.ac.in |

| C=O Stretch | ~1650-1700 | Carboxylic Acid / Amide | ias.ac.in |

| C=C Ring Stretch | 1600-1400 | Aromatic Ring | researchgate.net |

| Ring Breathing Mode | ~1000 | Aromatic Ring | nih.gov |

| COO⁻ Bending | ~836 | Carboxylate | researchgate.net |

Note: These values are based on studies of benzoic acid and its derivatives; specific values for this compound would require experimental measurement.

Surface-Enhanced Raman Scattering (SERS) Investigations

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that dramatically enhances the Raman signal of molecules adsorbed onto or very near nanostructured metal surfaces, typically silver or gold. nih.gov This enhancement allows for the detection of trace amounts of an analyte and provides information about the molecule's orientation on the surface. nih.govnih.gov

The SERS effect arises from two main mechanisms: an electromagnetic enhancement due to localized surface plasmon resonance on the metal surface and a chemical enhancement involving charge-transfer between the molecule and the substrate. nih.gov For molecules like this compound, SERS can elucidate the adsorption mechanism. For instance, studies on benzoic acid and its derivatives on silver surfaces have shown that the molecule often adsorbs via the carboxylate group. dtic.mil The orientation of the molecule relative to the surface can be inferred from which vibrational modes are most strongly enhanced. For example, a significant enhancement of ring breathing modes often suggests that the aromatic ring is oriented perpendicular or tilted with respect to the metal surface. nih.gov Research on (RS)-phenylsuccinic acid, a related dicarboxylic acid, indicated that the molecule binds to silver as a dicarboxylate with a tilted orientation. nih.gov

X-ray Crystallography for Solid-State Structural Determination

Analysis of Crystal Systems and Space Groups

The crystal structure of a compound is described by its unit cell, which is the basic repeating unit of the crystal lattice, and its space group, which defines the symmetry elements within the unit cell. Benzoic acid typically crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net Its derivatives often exhibit similar or related crystal systems. For instance, 2-(toluene-4-sulfonylamino)-benzoic acid crystallizes in the monoclinic space group C2/c. researchgate.net Another related compound, 2-(4-chlorobenzamido)benzoic acid, also crystallizes in a monoclinic system, but with the space group P2₁/n, and has eight molecules per unit cell (Z=8). nih.gov The specific crystal system and space group for this compound would depend on the crystallization conditions and the resulting polymorphic form. The analysis of a derivative, (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester, showed it to crystallize in the monoclinic space group P2₁. mdpi.com

Table 3: Crystallographic Data for Benzoic Acid and Related Derivatives

| Compound | Crystal System | Space Group | Z | Reference |

|---|---|---|---|---|

| Benzoic Acid | Monoclinic | P2₁/c | 4 | researchgate.net |

| 2-(Toluene-4-sulfonylamino)-benzoic Acid | Monoclinic | C2/c | 8 | researchgate.net |

| 2-(4-Chlorobenzamido)benzoic Acid | Monoclinic | P2₁/n | 8 | nih.gov |

| 2-(N,N-diphenylamino)benzoic acid | Triclinic | P-1 | 2 | crystallography.net |

| (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester | Monoclinic | P2₁ | - | mdpi.com |

Z = number of molecules in the unit cell.

Intermolecular Interactions and Supramolecular Assembly (e.g., Hydrogen Bonding, C-H···π Interactions)

Hydrogen Bonding: Hydrogen bonds are the most significant intermolecular interactions in this class of compounds. In the crystal structure of benzoic acid and many of its derivatives, the carboxylic acid groups form centrosymmetric dimers via a pair of strong O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. researchgate.netresearchgate.netnih.gov In addition to this primary synthon, the amide group in this compound provides further opportunities for hydrogen bonding. An intramolecular N-H···O hydrogen bond can form between the amide N-H and the carbonyl oxygen of the carboxylic acid, creating an S(6) loop, which influences the molecule's conformation. nih.gov Intermolecular N-H···O hydrogen bonds involving the amide groups can also link molecules into chains or sheets. mdpi.com

C-H···π Interactions: These weaker interactions, where a C-H bond acts as a hydrogen bond donor to the electron-rich π system of an aromatic ring, also play a role in stabilizing the crystal packing. researchgate.net These interactions can link molecules into one-dimensional chains or more complex three-dimensional networks. icm.edu.pl

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-bromobenzoic acid |

| 2-(4-chlorobenzamido)benzoic acid |

| 2-(N,N-diphenylamino)benzoic acid |

| (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester |

| (RS)-phenylsuccinic acid |

| 2-(toluene-4-sulfonylamino)-benzoic Acid |

| Benzoic acid |

| Gold |

Applications of Synchrotron Light in Advanced Structural Elucidation

The use of synchrotron light sources offers unparalleled advantages for the detailed structural and electronic characterization of chemical compounds, including this compound and its derivatives. The exceptional brightness, high collimation, and tunable energy of synchrotron radiation enable a suite of advanced analytical techniques that can provide insights far beyond the capabilities of conventional laboratory instruments. These methods are particularly valuable for elucidating subtle structural details, identifying polymorphic forms, and understanding the electronic properties of molecules.

Synchrotron X-ray Diffraction: Unraveling Complex Crystal Structures

For a molecule like this compound, which possesses conformational flexibility in its amide linkage and the potential for various intermolecular interactions, determining its precise three-dimensional structure is crucial. Synchrotron X-ray diffraction (SXRD) is a powerful tool for this purpose. The high flux of synchrotron X-rays allows for the analysis of microcrystalline or weakly diffracting samples that would be unsuitable for conventional X-ray sources. diamond.ac.uk This is particularly relevant for identifying different polymorphic forms of the compound, which can have distinct physical properties.

The ability to perform time-resolved studies using synchrotron radiation also opens up the possibility of observing structural changes in real-time, for instance, during crystallization or in response to external stimuli. diamond.ac.uk

Illustrative Synchrotron X-ray Diffraction Data for a Hypothetical Polymorph of this compound

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.25 |

| b (Å) | 5.85 |

| c (Å) | 21.40 |

| β (°) | 98.5 |

| Volume (ų) | 1270.5 |

| Resolution (Å) | 0.70 |

| R-factor (%) | 2.5 |

Synchrotron-Based Infrared Microspectroscopy: Probing Vibrational Modes with High Spatial Resolution

Synchrotron-based Fourier Transform Infrared (SR-FTIR) microspectroscopy provides a significant enhancement in signal-to-noise ratio and spatial resolution compared to conventional FTIR. mdpi.comacs.org This technique can be instrumental in studying the heterogeneity within a crystalline sample of this compound. For instance, it can map the distribution of different functional groups and identify localized impurities or different polymorphic domains within a single crystal.

The high brightness of the synchrotron source allows for the acquisition of high-quality spectra from very small sample areas, revealing subtle variations in hydrogen bonding and molecular conformation. acs.org

Illustrative SR-FTIR Data for this compound

| Functional Group | Characteristic Vibrational Mode (cm⁻¹) |

| N-H (Amide) | ~3300 (stretch) |

| C=O (Carboxylic Acid) | ~1700 (stretch) |

| C=O (Amide I) | ~1650 (stretch) |

| N-H (Amide II) | ~1550 (bend) |

| Aromatic C-H | ~3100-3000 (stretch) |

Synchrotron X-ray Absorption Spectroscopy: A View into the Electronic Structure

Synchrotron-based X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that can provide detailed information about the local geometric and electronic structure of a selected atomic species. berstructuralbioportal.orguniversallab.org By tuning the synchrotron radiation to the absorption edge of a specific element (e.g., oxygen or nitrogen in this compound), one can probe the unoccupied electronic states and the local coordination environment of that atom.

The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is particularly sensitive to the oxidation state and coordination chemistry of the absorbing atom. semineral.es This can be used to study the subtle electronic effects of substituent changes in derivatives of this compound.

Illustrative XANES Features for the Oxygen K-edge in this compound

| Feature | Approximate Energy (eV) | Assignment |

| Pre-edge Peak | ~531 | Transition to π* orbital of C=O |

| Main Edge | ~535 | Transition to σ* orbitals |

Computational Chemistry and Molecular Modeling Studies of 2 2 Phenylacetamido Benzoic Acid Systems

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structural and electronic properties of molecules. DFT calculations provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of chemical compounds, including 2-(2-phenylacetamido)benzoic acid and its derivatives.

Electronic Structure and Frontier Molecular Orbitals (HOMO/LUMO Energies)

The electronic properties of molecules are primarily governed by their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a critical parameter that indicates the molecule's chemical reactivity and stability. mdpi.com A smaller energy gap suggests higher reactivity and lower stability. mdpi.com

| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Benzoic Acid | -7.25 | -1.58 | 5.67 |

| 4-Aminobenzoic Acid | -6.54 | -1.32 | 5.22 |

| 4-Nitrobenzoic Acid | -8.11 | -2.89 | 5.22 |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP map provides a visual representation of the electrostatic potential on the electron density surface. researchgate.net Regions of negative potential (typically colored in shades of red and yellow) indicate electron-rich areas, which are susceptible to electrophilic attack. Conversely, regions of positive potential (colored in blue) are electron-deficient and represent favorable sites for nucleophilic attack. researchgate.net

For benzoic acid and its derivatives, MEP analysis helps in identifying the reactive parts of the molecule. researchgate.netresearchgate.net The MEP surface can reveal the location of lone pair electrons and π-electron clouds, which are important for intermolecular interactions. researchgate.net The analysis of the MEP surface is instrumental in understanding the structure-physiochemical property relationships of molecules. researchgate.net

Prediction of Vibrational Wavenumbers and Spectroscopic Properties

DFT calculations are widely used to predict the vibrational frequencies and spectroscopic properties of molecules. vjst.vnmdpi.com Theoretical vibrational spectra, such as infrared (IR) and Raman spectra, can be calculated and compared with experimental data to confirm the molecular structure and assign vibrational modes. mdpi.comresearchgate.net The calculations are often performed at the B3LYP/6-311++G(d,p) level of theory. vjst.vnmdpi.com

For benzoic acid and related compounds, DFT has been successfully used to calculate vibrational wavenumbers. vjst.vnresearchgate.netresearchgate.net The calculated frequencies are often scaled to improve agreement with experimental values. The analysis of the potential energy distribution (PED) helps in the precise assignment of each vibrational mode. actascientific.com For instance, the characteristic stretching vibrations of C=O, C-N, and O-H bonds can be identified and analyzed. mdpi.comactascientific.com

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(O-H) | 3619 | ~3400-3600 (broad) | O-H stretching |

| ν(C=O) | 1708 | ~1680-1710 | Carbonyl stretching |

| ν(C-N) | 1335 | ~1266-1342 | C-N stretching |

Reactivity Descriptors and Quantum Chemical Reactivity Analysis

Quantum chemical reactivity descriptors, derived from DFT calculations, provide a quantitative measure of a molecule's reactivity. nih.gov These descriptors include ionization potential (I), electron affinity (A), chemical potential (μ), hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). nih.gov These parameters are calculated from the HOMO and LUMO energies. nih.gov

A high chemical hardness, which corresponds to a large HOMO-LUMO gap, indicates high stability and low reactivity. mdpi.com Conversely, a low chemical hardness suggests high reactivity. mdpi.com These descriptors are crucial for predicting the chemical behavior of compounds and understanding their reaction mechanisms. mdpi.com For instance, the electrophilicity index helps in quantifying the ability of a molecule to accept electrons. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein. This method is instrumental in drug discovery and development for understanding ligand-target interactions at the molecular level.

Prediction of Binding Affinities and Modes

Molecular docking simulations predict the binding affinity, often expressed as a docking score or binding energy, and the binding mode of a ligand within the active site of a protein. nih.gov These simulations provide insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. nih.gov

For derivatives of this compound, molecular docking studies can be used to evaluate their potential as inhibitors of specific protein targets. nih.gov For example, derivatives of benzoic acid have been investigated as potential inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1. nih.gov Docking studies can predict how these compounds bind to the BH3 binding groove of these proteins and identify crucial interactions with key amino acid residues. nih.gov The results of docking simulations can guide the design and optimization of more potent and selective inhibitors. nih.gov

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Compound A | -8.5 | Arg88, Val123, Met127 |

| Compound B | -7.9 | Arg88, Leu92, Phe130 |

| Compound C | -9.2 | Arg88, Val123, Tyr156 |

Identification of Key Amino Acid Residues in Binding Sites

Molecular docking studies have been instrumental in identifying the specific amino acid residues that are critical for the binding of this compound and its analogs to the active sites of various protein targets. For instance, in the context of anti-inflammatory activity, derivatives of the closely related 5-acetamido-2-hydroxy benzoic acid have been shown to interact with key residues within the cyclooxygenase-2 (COX-2) active site. These interactions often involve hydrogen bonds with residues such as Arg120 and Tyr355, and hydrophobic interactions with Val116, Val349, and Leu352. The catalytic process of COX-2 is particularly influenced by interactions with Tyr385 and Ser530.

In the realm of cancer therapeutics, substituted benzoic acid scaffolds designed as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1 reveal the importance of specific interactions. A conserved hydrogen bond with Arginine 263 (Arg263) in Mcl-1 is a crucial finding from structure-activity relationship (SAR) studies of these inhibitors. nih.gov The binding of these compounds to Mcl-1 is mediated by interactions within hydrophobic pockets formed by residues such as Leu267, Val253, and Phe270. google.com

For viral targets, molecular docking of various small molecules, including benzoic acid derivatives, into the main protease (Mpro) of SARS-CoV-2 has highlighted the significance of the catalytic dyad, Histidine 41 (His41) and Cysteine 145 (Cys145). nih.gov Surrounding active site residues including Met49, Gly143, His163, Glu166, and Gln189 also play a role in the binding of potential inhibitors. nih.gov

| Target Protein | Key Interacting Amino Acid Residues | Type of Interaction | Source |

|---|---|---|---|

| Mcl-1 | Arg263, Met231, His224, Val220, Val253, Leu267, Phe270 | Hydrogen Bonding, Hydrophobic | nih.govgoogle.com |

| Bfl-1 | Not specified in detail, but binding is confirmed for dual inhibitors. | Hydrophobic | nih.gov |

| SARS-CoV-2 Main Protease (Mpro) | His41, Cys145 (catalytic dyad); Met49, Gly143, His163, Glu166, Gln189 | Hydrogen Bonding, Hydrophobic | nih.gov |

| COX-2 | Arg120, Tyr355, Tyr385, Ser530, Val116, Val349, Leu352 | Hydrogen Bonding, Hydrophobic | N/A |

Exploration of Potential Biochemical Targets

Computational screening and molecular docking have expanded the landscape of potential biochemical targets for this compound and its structural analogs. These studies predict the binding affinity and interaction patterns, suggesting which biological pathways the compound might modulate.

Mcl-1 and Bfl-1: These anti-apoptotic proteins from the Bcl-2 family are significant targets in cancer therapy. Specially designed 2,5-substituted benzoic acid derivatives have been developed as dual inhibitors, demonstrating equipotent binding to both Mcl-1 and Bfl-1, which is an advantage for overcoming therapeutic resistance. nih.gov

SARS-CoV-2 Main Protease (Mpro/3CLpro): As this enzyme is essential for viral replication, it is a prime target for antiviral drugs. In silico studies have investigated benzoic acid derivatives as potential inhibitors of Mpro, with docking analyses predicting their ability to bind to the active site. nih.govresearchgate.net

Carbonic Anhydrase (CA): Certain N-phenylacetamide conjugates have been studied as inhibitors of various human carbonic anhydrase (hCA) isoforms, including the tumor-associated hCA IX and XII. nih.gov

α-Amylase, Tyrosinase, and Urease: While specific docking studies for this compound against these enzymes are not extensively detailed in the provided context, derivatives of benzoic and cinnamic acid are known to be investigated for their inhibitory activities against these targets. For example, hydroxyl-substituted benzoic acid derivatives have been studied for their tyrosinase inhibitory kinetics. bindingdb.org

COX-2: As a key enzyme in the inflammatory pathway, COX-2 is a well-established target for non-steroidal anti-inflammatory drugs (NSAIDs). The structural class of N-arylanthranilic acids, which includes the scaffold of the title compound, is known for its anti-inflammatory properties, implying interaction with COX-2. nih.gov

GSK-3β: While not a primary focus in the provided search results, the broad screening of small molecules often includes kinases like GSK-3β due to their role in numerous cellular processes.

| Potential Target | Therapeutic Area | Key Findings from Modeling Studies | Source |

|---|---|---|---|

| Mcl-1 / Bfl-1 | Oncology | 2,5-substituted benzoic acid derivatives designed as dual inhibitors with nanomolar binding affinity. | nih.gov |

| SARS-CoV-2 Main Protease | Antiviral | Benzoic acid derivatives show potential to bind to the catalytic site of the main protease. | nih.govresearchgate.net |

| Carbonic Anhydrase-2 | Various | N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates show potent inhibition (nanomolar KI) against hCA II. | nih.gov |

| COX-2 | Anti-inflammatory | N-arylanthranilic acids are known inhibitors; activity is linked to molecular shape and electronic properties. | nih.gov |

| Tyrosinase | Dermatology/Food Science | Hydroxyl substituted benzoic acid derivatives have been evaluated as inhibitors. | bindingdb.org |

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For compounds like this compound, MD simulations provide critical insights into the stability of the ligand-protein complex and the dynamics of their interactions. These simulations can confirm the stability of binding modes predicted by molecular docking.

| MD Simulation Parameter | Significance in Analysis |

|---|---|

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of the protein/ligand over time compared to a reference structure. A plateau in the RMSD plot indicates structural stability of the complex. |

| Root-Mean-Square Fluctuation (RMSF) | Indicates the fluctuation of individual amino acid residues. High RMSF values can highlight flexible regions of the protein that may be involved in ligand binding or conformational changes. |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure. A stable Rg value over time suggests the protein's overall fold is maintained upon ligand binding. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation, quantifying the stability of these key interactions. |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies

QSAR and SAR studies are essential for optimizing lead compounds by establishing a mathematical or qualitative relationship between the chemical structure of a series of compounds and their biological activity.

Development and Validation of Predictive Models

The primary goal of a QSAR study is to develop a statistically robust and predictive model. This involves dividing a dataset of compounds with known activities into a training set (to build the model) and a test set (to validate it). Multiple Linear Regression (MLR) and other advanced methods like Artificial Neural Networks (ANN) are used to create the model equation. jmaterenvironsci.com

The validity and predictive power of these models are assessed using several statistical parameters. The squared correlation coefficient (R²) measures the goodness of fit for the training set. For internal validation, the leave-one-out cross-validation coefficient (Q²) is crucial; a high Q² value indicates the model's robustness. External validation, performed on the test set, is considered the most stringent test of a model's predictive ability. The development of such models allows for the prediction of the activity of new, unsynthesized compounds, thereby guiding synthetic efforts. jmaterenvironsci.comkg.ac.rs

Elucidation of Steric, Electronic, and Hydrophobic Contributions to Activity

Steric Contributions: The size and shape of substituents are critical. In a QSAR study of N-arylanthranilic acids, Verloop steric parameters (which describe the dimensions of a substituent) were found to be significant predictors of anti-inflammatory activity. nih.gov This suggests that the substituents must have an optimal size and shape to fit effectively into the receptor's binding site.

Electronic Contributions: Electronic properties, such as the distribution of charges and dipole moments, play a key role. The same study on N-arylanthranilic acids found that dipole moments showed some significance in the QSAR model, indicating that the electronic nature of the molecule influences its interaction with the biological target. nih.gov

Hydrophobic Contributions: While often a critical factor, the importance of hydrophobicity can vary. For N-arylanthranilic acids, the partition coefficient (log P) was poorly correlated with anti-inflammatory activity, suggesting that simply increasing lipophilicity does not necessarily lead to better efficacy for this class of compounds and target. nih.gov

| Contribution Type | Relevant Descriptors | Impact on Biological Activity | Source |

|---|---|---|---|

| Steric | Verloop Parameters (e.g., B1, B3), Molecular Shape Parameters | Optimal size and shape of substituents are crucial for fitting into the binding pocket, directly influencing activity. | nih.gov |

| Electronic | Dipole Moment, Partial Charges | The electronic distribution affects electrostatic interactions and hydrogen bonding with the target protein. | nih.gov |

| Hydrophobic | Partition Coefficient (log P) | Can be important for membrane permeability and hydrophobic interactions, but its significance varies depending on the target and compound class. | nih.gov |

Biochemical Investigations and Mechanistic Insights for 2 2 Phenylacetamido Benzoic Acid

Enzyme Inhibition Studies (In Vitro)

Research into the inhibition of anti-apoptotic proteins of the Bcl-2 family has identified a class of 2,5-substituted benzoic acid derivatives as potent dual inhibitors of Myeloid Cell Leukemia-1 (Mcl-1) and Bcl-2-related protein A1 (Bfl-1). nih.govnih.govnih.gov These proteins are crucial for cancer cell survival and are considered significant therapeutic targets. nih.gov

A key study developed a series of these benzoic acid derivatives, leading to a compound designated as compound 24 . This molecule demonstrated equipotent, high-affinity binding to both Mcl-1 and Bfl-1, with a reported inhibition constant (Ki) of 100 nM for both proteins. nih.gov The development of this class of inhibitors was guided by structure-based design, including co-crystal structures with Mcl-1. nih.govnih.gov This research highlights the potential for this chemical scaffold to selectively target these anti-apoptotic proteins, offering a promising avenue for the development of novel cancer therapeutics. nih.govnih.gov The dual inhibition of Mcl-1 and Bfl-1 is of particular interest as it may provide a broader efficacy and help to overcome resistance mechanisms seen with inhibitors that target only a single anti-apoptotic protein. nih.govnih.gov

Table 1: Inhibition of Anti-Apoptotic Proteins by a 2,5-Substituted Benzoic Acid Derivative (Compound 24)

| Target Protein | Inhibitor | Inhibition Constant (Ki) |

|---|---|---|

| Mcl-1 | Compound 24 | 100 nM |

| Bfl-1 | Compound 24 | 100 nM |

The inhibitory effects of benzoic acid derivatives on glycosidase enzymes, such as α-amylase and α-glucosidase, which are involved in carbohydrate digestion and glucose metabolism, have been investigated.

Studies on a range of phenolic acids with a benzoic acid core have shown varied inhibitory activity against α-amylase. For instance, one study found that 2,3,4-trihydroxybenzoic acid was a potent inhibitor of α-amylase with an IC50 value of 17.30 ± 0.73 mM. nih.gov The position of substituents on the benzene (B151609) ring was found to be crucial, with a hydroxyl group at the 2-position enhancing inhibitory activity. nih.gov

Regarding α-glucosidase, various derivatives have been synthesized and tested. For example, a series of N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivatives, which share some structural motifs with 2-(2-phenylacetamido)benzoic acid, were found to be excellent inhibitors of yeast α-glucosidase, with IC50 values ranging from 26.8 to 311.3 μM, surpassing the standard drug acarbose. nih.gov Another study on 2-aryl-4-methyl-1,2-dihydroquinazoline 3-oxides also identified potent α-glucosidase inhibitors, with some compounds exhibiting IC50 values as low as 0.78 ± 0.05 µM. nih.gov

Table 2: Examples of Glycosidase Inhibition by Benzoic Acid Derivatives and Related Compounds

| Enzyme | Inhibitor | IC50 |

|---|---|---|

| α-Amylase | 2,3,4-Trihydroxybenzoic acid | 17.30 ± 0.73 mM |

| α-Glucosidase | N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivative (5k) | 26.8 ± 0.5 µM |

| α-Glucosidase | 6-Bromo-2-(4-chlorophenyl)-4-methyl-1,2-dihydroquinazoline 3-oxide (3c) | 0.92 ± 0.01 µM |

| α-Glucosidase | 6,8-Dibromo-2-(4-methoxyphenyl)-4-methyl-1,2-dihydroquinazoline 3-oxide (3p) | 0.78 ± 0.05 µM |

Xanthine (B1682287) oxidase is a key enzyme in purine (B94841) metabolism, and its inhibition is a therapeutic strategy for conditions like gout. frontiersin.org Research on benzoic acid derivatives has explored their potential as xanthine oxidase inhibitors.

One study investigated pyrazolone (B3327878) derivatives bearing a 4-(furan-2-yl)benzoic acid moiety and found them to exhibit low micromolar IC50 values. scite.ai The most potent compound in this series, 4-(5-((3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl)furan-2-yl)benzoic acid, displayed a mixed-type inhibition mechanism. scite.ai Another study on 4-(5-aminosubstituted-4-cyanooxazol-2-yl)benzoic acids, designed with structural similarity to the known inhibitor febuxostat, also yielded compounds with nanomolar inhibitory activity. nih.gov

Table 3: Examples of Xanthine Oxidase Inhibition by Benzoic Acid Derivatives

| Inhibitor Class | Key Finding |

|---|---|

| Pyrazolone derivatives with a 4-(furan-2-yl)benzoic acid moiety | Low micromolar IC50 values, mixed-type inhibition. |

| 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic acids | Nanomolar inhibitory activity, mixed-type inhibition. |

Polyphenol oxidase (PPO) is an enzyme responsible for enzymatic browning in fruits and vegetables. nih.gov Benzoic acid and its derivatives have been studied as PPO inhibitors.

In a comparative study, benzoic acid itself was found to be a potent inhibitor of PPO, with an IC50 of 1.425 mmol L-1. nih.gov The inhibition was determined to be reversible and competitive. nih.gov Another study reported a competitive inhibition mechanism for benzoic acid on mushroom PPO, with an inhibition constant (Ki) of 28.7 μmol dm-3. researchgate.net These findings suggest that the benzoic acid scaffold can effectively interact with the active site of PPO.

Table 4: Polyphenol Oxidase Inhibition by Benzoic Acid

| Inhibitor | IC50 | Inhibition Constant (Ki) | Mechanism of Inhibition |

|---|---|---|---|

| Benzoic Acid | 1.425 mmol L-1 | - | Reversible, Competitive |

| Benzoic Acid | - | 28.7 μmol dm-3 | Reversible, Competitive |

Tyrosinase is another copper-containing enzyme involved in melanin (B1238610) synthesis, making it a target for agents that address hyperpigmentation. nih.gov Benzoic acid derivatives have shown inhibitory potential against this enzyme.

A study on various benzoic acid derivatives found that they inhibited tyrosinase activity. nih.gov For instance, 2-amino and 4-amino benzoic acids were shown to inhibit mushroom tyrosinase in a non-competitive manner. nih.gov Another investigation into a series of synthesized benzoic acid derivatives identified a compound, N-(2-hydroxy-ethyl)-3,5-dinitro-benzamide, as a particularly potent inhibitor with an IC50 of 1.09 μM, significantly more active than the standard inhibitor kojic acid (IC50 = 16.67 μM). nih.gov The mechanism is thought to involve the chelation of the copper ions in the enzyme's active site by the carboxyl group of the benzoic acid structure. nih.gov

Table 5: Examples of Tyrosinase Inhibition by Benzoic Acid Derivatives

| Inhibitor | IC50 | Mechanism of Inhibition |

|---|---|---|

| N-(2-hydroxy-ethyl)-3,5-dinitro-benzamide | 1.09 μM | Not specified |

| 2-Amino Benzoic Acid | - | Non-competitive |

| 4-Amino Benzoic Acid | - | Non-competitive |

| Kojic Acid (Standard) | 16.67 μM | Not specified |

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in infections by bacteria such as Helicobacter pylori. nih.gov Inhibition of this enzyme is a strategy for treating such infections. nih.gov

While direct data for this compound is not available, studies on related compounds offer some insights. For example, a patent describes the potent in vitro urease inhibitory activity of captopril, which is (2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid, with an IC50 of 16.6 ± 1.52 μM. google.com Research on p-amino benzoic acid and p-hydroxy benzoic acid has shown that they act as competitive inhibitors of jackbean urease. rsisinternational.org These findings indicate that carboxylic acid-containing compounds can inhibit urease activity.

Table 6: Examples of Urease Inhibition by Related Carboxylic Acid Compounds

| Inhibitor | IC50 | Mechanism of Inhibition |

|---|---|---|

| Captopril | 16.6 ± 1.52 μM | Not specified |

| p-Amino Benzoic Acid | - | Competitive |

| p-Hydroxy Benzoic Acid | - | Competitive |

| Acetohydroxamic Acid (Standard) | 41.5 ± 1.50 μM | Not specified |

Penicillin Amidase Activity with Related Substrates (e.g., 6-nitro-3-(phenylacetamido)-benzoic acid)

Penicillin amidase, also known as penicillin acylase, is an enzyme of significant industrial importance, primarily used in the manufacturing of semi-synthetic penicillins. tandfonline.com These enzymes catalyze the hydrolysis of the acyl side chain of penicillins to produce 6-aminopenicillanic acid (6-APA), a crucial intermediate for new antibiotic synthesis. tandfonline.com The characterization of penicillin amidase activity has been greatly facilitated by the use of synthetic, chromogenic substrates.

One of the most widely used related substrates is 6-nitro-3-(phenylacetamido)benzoic acid, also known as 2-nitro-5-(phenylacetylamino)benzoic acid (NIPAB). tandfonline.comnih.gov This compound serves as a convenient spectrophotometric substrate for assaying penicillin amidase activity. The enzymatic cleavage of the phenylacetamido bond in NIPAB by penicillin amidase releases 5-amino-2-nitrobenzoate, a yellow-colored product, allowing for a straightforward colorimetric measurement of enzyme activity. tandfonline.com

Kinetic studies using NIPAB have been crucial in understanding the enzyme's catalytic mechanism. Research has shown that the hydrolysis proceeds via the formation of a covalent acyl-enzyme intermediate. nih.gov A solvent deuterium (B1214612) kinetic isotope effect (KIE) of 2 was observed for the hydrolysis of NIPAB, indicating that the formation of this acyl-enzyme intermediate involves a general acid-base mechanism and is the rate-limiting step in the conversion. nih.govresearchgate.net

The specificity of penicillin acylase is not absolute, and it can act on various N-phenylacetyl derivatives. nih.gov While the enzyme from Escherichia coli shows strong dependence on the amino acid side chain of its substrates, the enzyme from Alcaligenes faecalis is less affected by this part of the substrate molecule. nih.gov Phenylacetyl-aminobenzoic acid has also been utilized as a substrate in colorimetric assays for penicillin amidase activity, offering greater sensitivity in detection compared to some other methods. tandfonline.com

Table 1: Substrates for Penicillin Amidase Activity Assays

| Substrate Name | Common Abbreviation | Enzyme Source (Example) | Key Characteristic |

|---|---|---|---|

| 6-nitro-3-(phenylacetamido)benzoic acid | NIPAB | Escherichia coli | Chromogenic; hydrolysis product is yellow, allowing for spectrophotometric monitoring. tandfonline.comnih.gov |

| Phenylacetyl-aminobenzoic acid | - | Escherichia coli | Used in sensitive colorimetric assays. tandfonline.com |

Modulation of Specific Biochemical Pathways

The primary biochemical pathway modulated by this compound and its analogs is the enzymatic hydrolysis reaction catalyzed by penicillin amidase. By acting as a substrate, this compound directly participates in and drives the catalytic cycle of this enzyme, which is a cornerstone of the β-lactam antibiotic production pathway. tandfonline.com The conversion of penicillin G to 6-APA and phenylacetic acid, for instance, is a critical step that allows for the subsequent synthesis of a wide range of semi-synthetic antibiotics with improved therapeutic profiles. nih.gov

Beyond its role as an enzyme substrate, the metabolic fate of its constituent parts, benzoic acid and phenylacetic acid, involves other biochemical pathways. Benzoic acid is metabolized in the liver, where it is conjugated with the amino acid glycine (B1666218) to form hippuric acid, which is then excreted. drugbank.comwikipedia.org This detoxification pathway can be harnessed therapeutically; sodium benzoate (B1203000) is used to treat urea cycle disorders by providing an alternative route for the disposal of waste nitrogen. drugbank.comnih.gov Similarly, phenylacetic acid is also used in the treatment of acute hyperammonemia associated with urea cycle enzyme deficiencies. drugbank.com

While other substituted benzoic acid derivatives have been developed to modulate different pathways, such as inhibiting anti-apoptotic proteins or acting as anti-inflammatory agents by targeting cyclooxygenase (COX) enzymes, the principal biochemical role of this compound remains tied to its interaction with penicillin amidase. nih.govmdpi.com

Elucidation of Molecular Mechanisms of Action

The molecular mechanism of action for this compound is understood through the well-characterized mechanism of penicillin amidase. This enzyme belongs to the N-terminal nucleophilic hydrolase superfamily and employs a catalytic strategy involving the formation of a covalent intermediate. nih.gov

The catalytic process can be described in two main steps:

Acylation: The substrate, this compound, binds to the active site of the penicillin amidase. The N-terminal serine residue (Ser1) of the β-subunit acts as the key nucleophile. Through a general acid-base catalyzed mechanism, the hydroxyl group of this serine attacks the carbonyl carbon of the substrate's phenylacetyl group. nih.govresearchgate.net This results in the formation of a tetrahedral intermediate, which then collapses to form a covalent phenylacetyl-enzyme intermediate, releasing 2-aminobenzoic acid. nih.gov Kinetic studies have shown that for substrates like NIPAB, this acylation step is rate-limiting. nih.gov

Deacylation: The acyl-enzyme intermediate then undergoes hydrolysis. A water molecule, activated by a base in the active site, acts as a nucleophile and attacks the carbonyl carbon of the covalently bound phenylacetyl group. nih.gov This leads to the formation of another tetrahedral intermediate, which subsequently breaks down to release phenylacetic acid and regenerate the free, active enzyme, ready for another catalytic cycle. nih.gov

This mechanism, involving a specific binding site for the phenylacetyl group and a catalytic serine, explains the enzyme's ability to selectively cleave the amide bond while leaving the rest of the molecule intact. nih.gov The binding of the substrate is influenced by hydrophobic interactions within the active site, which accommodates the phenylacetyl moiety. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 6-nitro-3-(phenylacetamido)-benzoic acid |

| Penicillin Amidase |

| 2-nitro-5-(phenylacetylamino)benzoic acid |

| 6-aminopenicillanic acid |

| 5-amino-2-nitrobenzoate |

| Phenylacetyl-aminobenzoic acid |

| Benzylpenicillin |

| Penicillin G |

| Phenylacetic acid |

| Benzoic acid |

| Glycine |

| Hippuric acid |

| Sodium benzoate |

| 2-aminobenzoic acid |

| N-phenylacetyl derivatives of amino acids |

| Cyclooxygenase |

| Mcl-1 |

Applications in Advanced Organic Synthesis and Catalysis Involving 2 2 Phenylacetamido Benzoic Acid and Its Scaffolds

Role as Reagents in Complex Organic Transformations

2-(2-phenylacetamido)benzoic acid, also known as N-phenylacetylanthranilic acid, serves as a pivotal starting material in the synthesis of fused heterocyclic compounds, most notably quinazolinones and their derivatives. The general strategy involves the cyclization of the N-acylanthranilic acid to form a reactive intermediate, which is then elaborated into the final product.

A common and crucial intermediate formed from this compound is a 2-substituted-4H-3,1-benzoxazin-4-one. This is typically achieved through dehydration, often by heating with reagents like acetic anhydride (B1165640) chemrxiv.org. This benzoxazinone (B8607429) intermediate is highly susceptible to nucleophilic attack. Reaction with primary amines, such as aniline (B41778) or benzylamine, leads to the ring-opening of the benzoxazinone and subsequent cyclization to form 2,3-disubstituted-4(3H)-quinazolinones chemrxiv.org.

A significant advancement in the use of this compound involves its reaction with Vilsmeier reagents, which are generated from the reaction of a tertiary amide like N,N-dimethylformamide with an acyl halide such as oxalyl chloride rsc.orgnih.gov. This reaction transforms N-phenylacetylanthranilic acid into 2-(2′-dimethylamino-1′-phenyl)ethenyl-4H-3,1-benzoxazin-4-one rsc.orgnih.gov. This resulting benzoxazinone is a versatile synthon that can be readily converted into more complex, fused heterocyclic systems. For instance, its reaction with hydrazine (B178648) hydrate (B1144303) furnishes pyrazolo[5,1-b]-4H-quinazolines, demonstrating a pathway to novel polycyclic scaffolds rsc.orgnih.gov.

The compound has also been used more directly in the synthesis of quinazolinones. For example, treatment with triphenyl phosphite (B83602) in pyridine (B92270) can facilitate the cyclization and formation of the quinazolinone ring system wikipedia.org. These synthetic routes highlight the role of this compound as a foundational molecule for accessing a class of compounds with significant biological and pharmaceutical relevance researchgate.net.

Table 1: Selected Synthetic Transformations of this compound

| Starting Material | Reagents | Key Intermediate | Final Product Class | Ref. |

| This compound | Acetic Anhydride | 2-Benzyl-4H-3,1-benzoxazin-4-one | 4(3H)-Quinazolinones | chemrxiv.org |

| This compound | Vilsmeier Reagent (DMF/Oxalyl Chloride) | 2-(2′-dimethylamino-1′-phenyl)ethenyl-4H-3,1-benzoxazin-4-one | Fused Heterocycles (e.g., Pyrazoloquinazolines) | rsc.orgnih.gov |

| This compound | Triphenyl Phosphite, Pyridine | Not Isolated | Fused-ring Pyrimidin-4(3H)-ones | wikipedia.org |

| N-acylanthranilic acids (general) | Acid Chlorides | Not Isolated | 4(1H)-Quinazolinones | nih.gov |

Ligand Design in Transition Metal Catalysis (e.g., Palladium-Catalyzed Heck Reactions)

A comprehensive literature search did not yield specific research findings or examples of this compound or its direct derivatives being designed or utilized as ligands for transition metal catalysis, including palladium-catalyzed Heck reactions. While anthranilic acid derivatives are used in various areas of coordination chemistry, their specific application as ligands for this purpose is not documented in the available scientific literature.

Organocatalytic Applications in Multi-Component Reactions (e.g., Biginelli Reaction)

Based on a thorough review of available scientific literature, there is no documented evidence of this compound or its scaffold being employed as an organocatalyst in multi-component reactions such as the Biginelli reaction. Its role in the context of such reactions is typically as a reactant or precursor for the synthesis of more complex molecules, rather than as a catalyst.

Catalysis in Decarboxylative Oxidation Reactions

A review of the scientific literature indicates that while decarboxylative oxidation is a significant area of research, there are no specific reports of this compound or its related scaffold functioning as a catalyst for these reactions. In the context of decarboxylative transformations, this compound would be considered a potential substrate that undergoes the reaction, rather than a catalyst that facilitates it.

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 2-(2-phenylacetamido)benzoic acid, and what are their critical optimization parameters?

- Answer : A common approach involves coupling 2-aminobenzoic acid with phenylacetyl chloride under basic conditions (e.g., using triethylamine or pyridine). Key parameters include solvent choice (DMF or THF), reaction temperature (0–25°C), and stoichiometric control to minimize side reactions like over-acylation. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical for yield optimization .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

- Answer :

- NMR : H and C NMR can confirm the presence of the benzamide moiety (aromatic protons at δ 7.2–8.0 ppm, carbonyl carbons at ~167–170 ppm).

- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., using SHELXL software ) resolves bond lengths and angles, particularly the planar amide linkage and intermolecular hydrogen bonding patterns in the solid state .

- IR Spectroscopy : Stretching vibrations for amide (N–H at ~3300 cm, C=O at ~1650 cm) and carboxylic acid (O–H at ~2500–3000 cm) groups provide functional group validation .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

- Answer : The compound exhibits pH-dependent solubility due to its carboxylic acid group. It is sparingly soluble in water at neutral pH but dissolves in alkaline solutions (pH > 8) via deprotonation. Stability studies show degradation under prolonged exposure to light or acidic conditions, necessitating storage in dark, inert atmospheres at 4°C .

Advanced Research Questions

Q. How can computational tools (e.g., molecular docking, DFT) predict the biological activity of this compound derivatives?

- Answer :

- Molecular Docking : Tools like AutoDock Vina model interactions with target proteins (e.g., dihydroorotate dehydrogenase ), predicting binding affinities and active site interactions.

- DFT Calculations : Gaussian software optimizes geometries and calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity and electronic properties .

- Database Integration : High-accuracy predictions leverage databases like PISTACHIO and REAXYS for synthetic feasibility and metabolic pathway analysis .

Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?

- Answer :

- Dose-Response Reassessment : Validate activity across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.

- Metabolite Interference Testing : Use LC-MS to identify degradation products or metabolites that may confound results .

- Structural Confirmation : Re-analyze analogs via X-ray crystallography to confirm stereochemical purity, as racemization during synthesis can alter activity .

Q. How can the anti-inflammatory or antioxidant mechanisms of this compound be experimentally validated?

- Answer :

- ROS Scavenging Assays : Use DPPH or ABTS radical scavenging assays to quantify antioxidant capacity.

- Cytokine Profiling : ELISA or multiplex assays measure TNF-α, IL-6, and other inflammatory markers in LPS-stimulated macrophages .

- Pathway Inhibition Studies : Western blotting or qPCR evaluates NF-κB or MAPK pathway modulation .

Q. What methodologies optimize the regioselectivity of functional group modifications on this compound?

- Answer :

- Protecting Group Strategy : Temporarily block the carboxylic acid with methyl or tert-butyl groups to direct reactions (e.g., bromination) to the aromatic ring .

- Catalytic Systems : Use Pd-catalyzed cross-coupling (Suzuki-Miyaura) for selective aryl substitutions, ensuring minimal interference from the amide group .

- Kinetic Monitoring : In situ FTIR or HPLC tracks reaction progress to identify optimal timepoints for quenching .

Methodological Resources

- Synthesis Protocols : Refer to Martínez-Martínez et al. (1998) for crystallization techniques and Universidade de Lisboa ( ) for bromoacetamido derivative synthesis .

- Toxicity Screening : Mutagenicity data from Lewis ( ) guide safe handling and disposal .

- Database Tools : REAXYS and BKMS_METABOLIC predict synthetic pathways and metabolite profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.